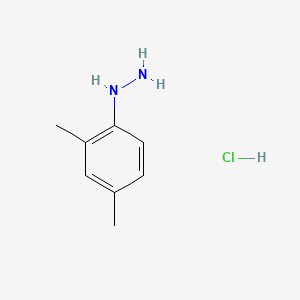

2,4-Dimethylphenylhydrazine hydrochloride

Description

Properties

IUPAC Name |

(2,4-dimethylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-6-3-4-8(10-9)7(2)5-6;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGXGLXFBMIVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90975894 | |

| Record name | (2,4-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60480-83-3 | |

| Record name | (2,4-Dimethylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90975894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethylphenylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of 2,4-Dimethylphenylhydrazine hydrochloride

An In-depth Technical Guide to 2,4-Dimethylphenylhydrazine Hydrochloride for Researchers and Drug Development Professionals

Introduction

2,4-Dimethylphenylhydrazine hydrochloride is a vital chemical intermediate, primarily recognized for its role in constructing complex heterocyclic scaffolds that form the core of numerous pharmacologically active molecules. As a substituted hydrazine salt, its reactivity is harnessed by synthetic chemists to forge new carbon-nitrogen bonds, most notably in the venerable Fischer indole synthesis. This guide offers a comprehensive exploration of its physical and chemical properties, synthesis, reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization. We will delve into the causality behind its reactivity, present validated experimental protocols, and underscore its significance in the synthesis of valuable organic compounds.

Chemical Identity and Molecular Structure

Understanding the fundamental identity of a reagent is the first step in its successful application. 2,4-Dimethylphenylhydrazine hydrochloride is an aromatic hydrazine salt, which enhances its stability and solubility in aqueous media compared to its free base form.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | (2,4-dimethylphenyl)hydrazine hydrochloride |

| Synonyms | 4-Hydrazino-m-xylene hydrochloride, (2,4-Xylyl)hydrazine hydrochloride |

| CAS Number | 60480-83-3[2][3] |

| Molecular Formula | C₈H₁₂N₂ · HCl or C₈H₁₃ClN₂[3][4] |

| Molecular Weight | 172.66 g/mol [3][4] |

The molecular structure, featuring a hydrazine moiety attached to a xylene ring, is the source of its characteristic reactivity.

Caption: Structure of 2,4-Dimethylphenylhydrazine Hydrochloride.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are crucial for identity confirmation, purity assessment, and predicting behavior in various solvent systems.

Physical Properties

The compound is typically a crystalline solid, with its salt form conferring greater stability than the free hydrazine base.[1]

Table 2: Physical Properties of 2,4-Dimethylphenylhydrazine Hydrochloride

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless crystals or crystalline powder; may also appear as a bright yellow, white, or beige powder. | [4] |

| Melting Point | 184 °C (decomposes) | [4] |

| Solubility | Soluble in water. Has solubility in many organic solvents. | [1][4] |

| Storage Condition | Room temperature, sealed in a dry environment. |[4] |

Spectroscopic Data

Spectroscopic analysis provides an empirical fingerprint for the molecule, essential for quality control in synthetic applications.

-

¹H-NMR (Proton Nuclear Magnetic Resonance): In a D₂O solvent, the proton NMR spectrum shows characteristic signals for the two distinct methyl groups and the aromatic protons. A representative spectrum would show singlets for the ortho- and para-methyl groups (around δ 2.0-2.1 ppm) and signals in the aromatic region (around δ 6.7-7.0 ppm) corresponding to the protons on the phenyl ring.[2]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the parent hydrazine. For the free base (C₈H₁₂N₂), the calculated molecular mass is 136.19 g/mol , which is confirmed by experimental measurements.[2][5]

-

UV Spectroscopy: The compound exhibits a maximum absorption wavelength (λmax) at 281 nm, which is characteristic of the electronic transitions within the substituted benzene ring.[2]

Synthesis Protocol

The standard synthesis of 2,4-Dimethylphenylhydrazine hydrochloride involves a two-step process starting from 2,4-dimethylaniline. This procedure is a classic example of diazotization followed by reduction.

Experimental Workflow

Caption: Synthesis workflow for 2,4-Dimethylphenylhydrazine Hydrochloride.

Step-by-Step Methodology

This protocol is based on established chemical literature.[2]

-

Diazotization:

-

Cool a mixture of 2,4-dimethylaniline (0.3 mol) and concentrated hydrochloric acid (220 mL) to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (0.3 mol in 60 mL of water) dropwise, ensuring the reaction temperature does not exceed 5 °C. The controlled temperature is critical to prevent the decomposition of the unstable diazonium salt intermediate.

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride (0.65 mol) in concentrated hydrochloric acid (124 mL) and cool it to 5 °C.

-

Add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring. A precipitate will form.

-

Collect the precipitate by filtration.

-

-

Isolation of the Free Base:

-

Suspend the precipitate in water (500 mL) and adjust the pH to 12 with a 40% sodium hydroxide solution to liberate the free hydrazine base.

-

Extract the aqueous mixture with diethyl ether (3 x 200 mL).

-

Combine the ether layers and dry over anhydrous magnesium sulfate.

-

-

Formation of the Hydrochloride Salt:

-

Pass dry hydrogen chloride gas through the dried ether solution. 2,4-Dimethylphenylhydrazine hydrochloride will precipitate out as it is insoluble in ether.

-

Collect the solid product by filtration, wash with fresh ether, and dry in a vacuum desiccator.

-

Chemical Reactivity and the Fischer Indole Synthesis

The primary utility of 2,4-Dimethylphenylhydrazine hydrochloride lies in its role as a precursor in the Fischer indole synthesis, a powerful reaction for creating the indole ring system.[6]

Mechanism of the Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the reaction of an arylhydrazine with an aldehyde or ketone.[6][7][8]

The key mechanistic steps are:

-

Hydrazone Formation: The hydrazine reacts with a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone.[7]

-

Tautomerization: The hydrazone tautomerizes to its enamine form.[6]

-

[9][9]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[9][9]-sigmatropic rearrangement (similar to a Claisen or Cope rearrangement), which is the key bond-forming step.[6][7]

-

Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia (NH₃) under acidic conditions to yield the final, energetically favorable aromatic indole.[6]

Caption: Mechanism of the Fischer Indole Synthesis.

This reaction is exceptionally versatile and can be catalyzed by a range of Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃).[6][8] The choice of catalyst can significantly influence the reaction yield and scope.[8]

Applications in Drug Development and Research

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Consequently, 2,4-Dimethylphenylhydrazine hydrochloride is a valuable building block.

-

Pharmaceutical Intermediates: It is a key starting material for synthesizing active pharmaceutical ingredients (APIs).[10][11] Its role in the Fischer indole synthesis enables the construction of the core structure of many drugs, including the triptan class of anti-migraine agents.[6][8]

-

Chemosensor Development: Hydrazones derived from 2,4-dimethylphenylhydrazine hydrochloride can act as chemosensors, as their chromophoric and fluorophoric properties can change upon binding to specific analytes.[12]

-

Organic Synthesis: Beyond indoles, it serves as an intermediate in the synthesis of other nitrogen-containing heterocyclic compounds and as a reducing agent in certain organic transformations.[4]

Safety and Handling

As with all hydrazine derivatives, proper safety protocols must be strictly followed when handling 2,4-Dimethylphenylhydrazine hydrochloride.

Table 3: Hazard and Safety Information

| Category | Information |

|---|---|

| Hazard Statements | May be harmful if swallowed, in contact with skin, or if inhaled.[13] Causes skin and serious eye irritation.[14][15] May cause respiratory irritation.[14][16] Some hydrazine derivatives are suspected of causing genetic defects or may be carcinogenic. |

| Precautionary Statements | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust. Wash skin thoroughly after handling.[17] Use only outdoors or in a well-ventilated area.[17] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection/face shield.[14][17] A NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[14] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[17] Store under an inert atmosphere as the compound can be air-sensitive and hygroscopic.[18] |

| First Aid | IF INHALED: Remove person to fresh air.[17] IF ON SKIN: Wash with plenty of soap and water.[17] IF IN EYES: Rinse cautiously with water for several minutes. IF SWALLOWED: Immediately call a POISON CENTER or doctor. |

Conclusion

2,4-Dimethylphenylhydrazine hydrochloride is a compound of significant utility in modern organic chemistry and drug discovery. Its value is anchored in its predictable reactivity, particularly in the Fischer indole synthesis, which provides a reliable pathway to a class of heterocyclic compounds of immense biological importance. A thorough understanding of its physical properties, synthesis, and handling requirements, as detailed in this guide, is essential for researchers aiming to leverage its synthetic potential safely and effectively. Its continued application in the development of novel pharmaceuticals and advanced materials underscores its enduring importance in the chemical sciences.

References

-

2,4-Dimethylphenylhydrazine hydrochloride - ChemBK. (2024). Retrieved from [Link]

-

Fischer indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2. (1970). Canadian Journal of Chemistry, 48(15), 2293-2297. Retrieved from [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2567-2584. Retrieved from [Link]

-

SAFETY DATA SHEET - Fisher Scientific. (2024). Retrieved from [Link]

-

Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

(2,4-Dimethylphenyl)hydrazine | C8H12N2 | CID 702862 - PubChem. (n.d.). Retrieved from [Link]

-

Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. (2015). ResearchGate. Retrieved from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Exploring 3,4-Dimethylphenylhydrazine Hydrochloride: Properties and Applications. (n.d.). Retrieved from [Link]

-

The Versatility of 2,6-Dimethylphenylhydrazine HCl in Organic Synthesis. (n.d.). Retrieved from [Link]

- CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents. (2008).

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

Sources

- 1. CAS 123333-93-7: 2,4-Dimethylphenylhydrazine hydrochloride [cymitquimica.com]

- 2. 2,4-Dimethylphenylhydrazine hydrochloride | 60480-83-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. (2,4-Dimethylphenyl)hydrazine | C8H12N2 | CID 702862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (3,4-Dimethylphenyl)hydrazine hydrochloride | 60481-51-8 [sigmaaldrich.com]

- 10. innospk.com [innospk.com]

- 11. 3,4-dimethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 60481-51-8 [elampharma.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.fr [fishersci.fr]

- 14. 3,4-Dimethylphenylhydrazine 97 60481-51-8 [sigmaaldrich.com]

- 15. (3,4-Dimethylphenyl)hydrazine hydrochloride | 60481-51-8 [sigmaaldrich.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]

A Senior Application Scientist's Technical Guide to 2,4-Dimethylphenylhydrazine Hydrochloride (CAS No. 60480-83-3)

This guide provides an in-depth technical overview of 2,4-Dimethylphenylhydrazine hydrochloride, a critical reagent in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to explain the causality behind its applications, focusing on its synthesis, core reactivity, and role as a foundational building block for complex molecules.

Core Characteristics and Physicochemical Properties

2,4-Dimethylphenylhydrazine hydrochloride, also known as (2,4-xylyl)hydrazine hydrochloride, is a substituted hydrazine salt valued for its stability and reactivity.[1] As a hydrochloride salt, it offers improved handling and stability compared to its free base form, which is a common strategy for hydrazine-containing reagents.[1] Its physical and chemical properties are pivotal to its application in synthesis.

The compound typically appears as a light beige, off-white, or crystalline powder.[2][3] It is soluble in water and exhibits some solubility in organic solvents.[2] A key characteristic noted in safety and handling protocols is its hygroscopic nature, meaning it readily absorbs moisture from the air.[3][4] This necessitates storage in a dry, sealed environment, often under an inert atmosphere, to maintain its integrity.[3][4]

Table 1: Physicochemical and Identity Data

| Property | Value | Source(s) |

| CAS Number | 60480-83-3 | [4][5][6] |

| Molecular Formula | C₈H₁₃ClN₂ | [4][5] |

| Molecular Weight | 172.66 g/mol | [3][4][5] |

| Appearance | Light beige/brown solid; Off-white solid | [3][4] |

| Melting Point | 180 °C (decomposes) | [4] |

| Solubility | Soluble in water | [2][3] |

| Stability | Relatively stable compound; Hygroscopic | [2][3] |

| Synonyms | 4-Hydrazino-m-xylene hydrochloride; (2,4-Xylyl)hydrazine HCl | [4][5] |

Characterization is typically confirmed using standard analytical techniques. Mass spectrometry would show a molecular ion corresponding to the free base (C₈H₁₂N₂) at approximately m/z 136.19.[4] ¹H-NMR spectroscopy in D₂O reveals characteristic singlets for the two methyl groups around δ 2.0-2.1 ppm and distinct signals for the aromatic protons.[4]

Synthesis Pathway: From Arylamine to Hydrazine

The primary industrial synthesis of 2,4-Dimethylphenylhydrazine hydrochloride begins with 2,4-dimethylaniline (2,4-xylidine). The process is a classic example of diazonium salt chemistry followed by reduction. The causality is clear: the amine group is converted into a better leaving group (N₂⁺), which can then be reduced to the hydrazine moiety.

The overall transformation involves two key stages:

-

Diazotization: The primary aromatic amine (2,4-dimethylaniline) is treated with a source of nitrous acid, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures (0–5 °C). This forms the corresponding diazonium salt. Maintaining a low temperature is critical to prevent the unstable diazonium salt from decomposing.[4][7]

-

Reduction: The diazonium salt is then reduced to the hydrazine. A common and effective reducing agent for this step is stannous chloride (SnCl₂) in concentrated hydrochloric acid.[4] Alternatively, sodium sulfite can be used.[7] The choice of reducing agent impacts yield and purification requirements. The hydrochloride salt of the product often precipitates directly from the reaction mixture or upon treatment with HCl gas.[4]

Diagram 1: General Synthesis Workflow

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

This reaction is a workhorse in synthetic chemistry, and the substitution pattern on the phenylhydrazine directly dictates the substitution on the resulting indole. Using 2,4-dimethylphenylhydrazine hydrochloride reliably yields indoles with methyl groups at the 5- and 7-positions of the indole core.

Utility in Drug Discovery and Bioactive Molecules

The ability to generate substituted indoles and other nitrogen-containing heterocycles makes 2,4-Dimethylphenylhydrazine hydrochloride a valuable starting material in drug discovery programs.

-

Triptans: The Fischer indole synthesis is a common method for producing the core structures of triptan-class drugs used to treat migraines. [8]* Cannabinoid Receptor Ligands: The compound has been used in the synthesis of 1,5-diarylpyrazole derivatives that act as cannabinoid type-1 (CB₁) receptor ligands, which are investigated for various therapeutic applications. [9]* Neurodegenerative Disease Research: A notable application is in the synthesis of J147, a promising experimental drug candidate for the treatment of Alzheimer's disease. The synthesis of J147 involves a key step where 2,4-dimethylphenylhydrazine hydrochloride is condensed with 3-methoxybenzaldehyde. [9]* Chemosensors: Condensation of 2,4-dimethylphenylhydrazine hydrochloride with various aromatic aldehydes and ketones produces hydrazones that can serve as chemosensors, which are molecules designed to detect specific ions or molecules. [10]

Safety, Handling, and Storage Protocols

As with all hydrazine derivatives, proper handling of 2,4-Dimethylphenylhydrazine hydrochloride is paramount for laboratory safety. Hydrazines as a class are known for their potential toxicity. [11]

Table 2: Hazard and Safety Information

| Category | Description | Source(s) |

| Primary Hazards | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [3] |

| Signal Word | Warning | [3] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety goggles), and face protection. | [3][12] |

| Handling | Use only outdoors or in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [3][13] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere due to its hygroscopic and air-sensitive nature. Keep away from heat and ignition sources. | [2][3][4] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention. | [3] |

| First Aid (Skin) | Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If irritation persists, call a physician. | [3] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [3] |

| First Aid (Ingestion) | Rinse mouth. Call a POISON CENTER or doctor immediately. | [3] |

Conclusion

2,4-Dimethylphenylhydrazine hydrochloride (CAS No. 60480-83-3) is far more than a simple chemical reagent; it is a strategic building block that enables the efficient construction of complex molecular architectures. Its primary utility in the Fischer indole synthesis provides a reliable and direct route to 5,7-dimethyl-substituted indoles, which are prevalent motifs in medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling requirements allows researchers to leverage its full potential while ensuring operational safety. Its continued application in the development of novel therapeutics underscores its lasting importance in the field of organic synthesis.

References

- 2,4-Dimethylphenylhydrazine hydrochloride - ChemBK. (2024, April 9). ChemBK.

-

Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. (2020). ResearchGate. [Link]

- CN102070486A - Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride.

-

2-(2,4-DIMETHYLPHENYL)HYDRAZINIUM CHLORIDE | CAS 60480-83-3. Molbase. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

The Versatility of 2,6-Dimethylphenylhydrazine HCl in Organic Synthesis. Leading Manufacturer of Chemical Intermediates. [Link]

-

(2,4-Dimethylphenyl)hydrazine hydrochloride (1:1). (2025, August 23). Chemsrc. [Link]

-

Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Hydrazine, methyl-: Human health tier II assessment. (2014, November 27). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. 2,4-Dimethylphenylhydrazine hydrochloride | 60480-83-3 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. 2-(2,4-DIMETHYLPHENYL)HYDRAZINIUM CHLORIDE | CAS 60480-83-3 [matrix-fine-chemicals.com]

- 7. CN102070486A - Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. CAS#:60480-83-3 | (2,4-Dimethylphenyl)hydrazine hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 10. researchgate.net [researchgate.net]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

Molecular structure of 2,4-Dimethylphenylhydrazine hydrochloride

An In-depth Technical Guide to the Molecular Structure of 2,4-Dimethylphenylhydrazine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and applications of 2,4-Dimethylphenylhydrazine hydrochloride (CAS No: 60480-83-3). Intended for researchers, scientists, and professionals in drug development, this document delves into the spectroscopic characterization that underpins our understanding of its structure, including NMR, Mass Spectrometry, and Infrared analysis. Furthermore, it presents a detailed synthesis protocol, explores its reactivity in forming crucial chemical intermediates, and outlines its role in the development of therapeutic agents. Safety, handling, and storage protocols are also discussed to ensure its effective and safe utilization in a laboratory setting.

Introduction: A Versatile Synthon in Modern Chemistry

2,4-Dimethylphenylhydrazine hydrochloride is a substituted aromatic hydrazine salt that serves as a pivotal intermediate in organic synthesis. While seemingly a simple molecule, its structural features—a nucleophilic hydrazine group appended to a sterically defined phenyl ring—make it a highly valuable building block. Its primary utility lies in its reaction with carbonyl compounds to form stable hydrazones, which are precursors to a wide array of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. The hydrochloride salt form enhances the compound's stability and simplifies handling compared to its free base, making it a reliable reagent in multi-step synthetic pathways.[1] Its significance is underscored by its application in the synthesis of chemosensors and complex active pharmaceutical ingredients (APIs), where precise structural control is paramount.[2][3]

Physicochemical and Handling Properties

The physical and chemical properties of 2,4-Dimethylphenylhydrazine hydrochloride are foundational to its application in experimental design. These characteristics dictate its solubility, stability, and appropriate storage conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂N₂ · HCl (or C₈H₁₃ClN₂) | [4][5] |

| Molar Mass | 172.66 g/mol | [4][5] |

| Appearance | Bright yellow to off-white crystalline powder | [4] |

| Melting Point | 184-200 °C (with decomposition) | [4] |

| Solubility | Soluble in water; certain solubility in organic solvents | [1][4] |

| UV λmax | 281 nm | [6][7] |

Stability and Storage: 2,4-Dimethylphenylhydrazine hydrochloride is known to be hygroscopic and potentially air-sensitive.[8] Therefore, it must be stored in a tightly sealed container in a dry, well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[8]

Elucidation of the Molecular Structure

The definitive structure of 2,4-Dimethylphenylhydrazine hydrochloride is established through a combination of spectroscopic techniques, each providing unique and complementary information. The structure consists of a 2,4-dimethylphenylhydrazinium cation, where the hydrazine moiety is protonated, and a chloride anion.

Caption: Key steps in the synthesis of 2,4-Dimethylphenylhydrazine hydrochloride.

Applications in Drug Development and Research

The primary utility of 2,4-Dimethylphenylhydrazine hydrochloride is as a precursor for more complex molecules.

-

Hydrazone Formation: It readily reacts with aldehydes and ketones to form hydrazones. These derivatives are not only useful for the characterization of carbonyl compounds but also exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. [2]* Pharmaceutical Intermediates: Hydrazines and their derivatives are crucial building blocks in medicinal chemistry. [9]2,4-Dimethylphenylhydrazine hydrochloride is a known precursor in the synthesis of J147, a promising experimental drug candidate for the treatment of Alzheimer's disease. [10]This highlights its direct relevance to drug development professionals.

Safety and Handling Protocols

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. 2,4-Dimethylphenylhydrazine hydrochloride possesses hazards that require strict adherence to safety protocols.

Trustworthiness Through Self-Validation: Every protocol should be treated as a self-validating system. Before beginning any experiment, ensure that all necessary safety equipment is present and functional, and that the emergency procedures are clearly understood.

-

Hazard Identification: The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation. [4][8]* Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield. [8] * Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling. [8] * Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust. [8][11]* Spill and Disposal Procedures:

-

In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable, labeled container for disposal. [8] * Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment. [8]

-

Conclusion

2,4-Dimethylphenylhydrazine hydrochloride is a chemical of significant utility, whose value is derived directly from its specific molecular structure. The arrangement of its methyl and hydrazine substituents, confirmed by a suite of spectroscopic methods, dictates its reactivity and makes it an indispensable tool in organic synthesis. For researchers and drug development professionals, a thorough understanding of its properties, structural details, and safe handling is essential for leveraging its full potential in the creation of novel sensors, materials, and life-saving therapeutics.

References

-

2,4-Dimethylphenylhydrazine hydrochloride - ChemBK. (2024). ChemBK. [Link]

-

Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. (2020). ResearchGate. [Link]

- Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride. (2011).

-

SAFETY DATA SHEET - 3,4-Dimethylphenylhydrazine hydrochloride. (2024). Fisher Scientific. [Link]

-

2,5-Dimethylphenylhydrazine hydrochloride. (n.d.). PubChem. [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

-

Safety Data Sheet: Phenylhydrazine hydrochloride. (2021). Carl ROTH. [Link]

-

(2,4-Dimethylphenyl)hydrazine. (n.d.). PubChem. [Link]

-

(2,4-Dimethylphenyl)hydrazine hydrochloride (1:1). (2025). Chemsrc. [Link]

-

Exploring 3,4-Dimethylphenylhydrazine Hydrochloride: Properties and Applications. (n.d.). Chemate-Group. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2021). PMC - NIH. [Link]

-

1 H NMR (400 MHz) spectra of probe 1 in DMSO-d 6. (2021). ResearchGate. [Link]

-

The Versatility of 2,6-Dimethylphenylhydrazine HCl in Organic Synthesis. (n.d.). Chemate-Group. [Link]

-

2,4-Dinitrophenyl hydrazine hydrochloride. (n.d.). NIST WebBook. [Link]

-

1-(3,4-Dimethylphenyl)hydrazine hydrochloride. (n.d.). PubChem. [Link]

-

IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol. (2014). ResearchGate. [Link]

-

Hydrazine, (2,4-dinitrophenyl)-. (n.d.). NIST WebBook. [Link]

Sources

- 1. CAS 123333-93-7: 2,4-Dimethylphenylhydrazine hydrochloride [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. innospk.com [innospk.com]

- 4. chembk.com [chembk.com]

- 5. scbt.com [scbt.com]

- 6. 2,4-Dimethylphenylhydrazine hydrochloride | 60480-83-3 [chemicalbook.com]

- 7. 2,4-Dimethylphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CAS#:60480-83-3 | (2,4-Dimethylphenyl)hydrazine hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 11. fishersci.com [fishersci.com]

A Guide to the Spectroscopic Characterization of 2,4-Dimethylphenylhydrazine Hydrochloride

Introduction: The Analytical Blueprint of a Key Synthetic Intermediate

2,4-Dimethylphenylhydrazine hydrochloride (C₈H₁₃ClN₂, Molecular Weight: 172.66 g/mol , CAS No: 60480-83-3) is a vital reagent in synthetic organic chemistry.[1] Its utility spans from the classic Fischer indole synthesis to the creation of novel hydrazones that serve as advanced chemosensors and precursors for agrochemical and pharmaceutical agents.[2] For researchers and drug development professionals, the unambiguous identification and quality control of this starting material are paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule, and a thorough understanding of its spectral data is not merely academic—it is a cornerstone of experimental reproducibility and success.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,4-Dimethylphenylhydrazine hydrochloride. Moving beyond a simple data repository, we will explore the causal relationships between the molecular structure and the resulting spectra, offering field-proven insights into data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map the molecular skeleton and substituent arrangement.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR protocol ensures that the obtained data is a true representation of the sample.

Workflow for NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR analysis.

Causality in Experimental Choices:

-

Choice of Solvent: Deuterated solvents (e.g., D₂O, DMSO-d₆) are used because they are "invisible" in ¹H NMR, preventing overwhelming signals from the solvent itself. The choice between D₂O and DMSO-d₆ can be critical; D₂O will exchange with labile protons (like those on the nitrogen atoms), causing their signals to disappear, which can be a useful diagnostic tool.[3]

-

Spectrometer Frequency: A higher field strength (e.g., 500 MHz vs. 300 MHz) provides better signal dispersion and resolution, which is crucial for unambiguously resolving complex splitting patterns in the aromatic region.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a direct count of protons in unique electronic environments and reveals their connectivity through spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for 2,4-Dimethylphenylhydrazine Hydrochloride

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| para-CH₃ | 2.03 | Singlet (s) | 3H |

| ortho-CH₃ | 2.08 | Singlet (s) | 3H |

| Aromatic H (C5-H) | 6.72 | Singlet (s) | 1H |

| Aromatic H (C3-H, C6-H) | 6.93 | Doublet (d) | 2H |

| Data reported in D₂O.[1] |

Interpretation:

-

Methyl Protons (δ 2.03, 2.08): The two sharp singlets, each integrating to three protons, are characteristic of the two methyl groups. Their distinct chemical shifts arise from their different positions on the aromatic ring; the ortho methyl group (C2) is spatially closer to the hydrazinium substituent than the para methyl group (C4).

-

Aromatic Protons (δ 6.72, 6.93): The aromatic region confirms the 1,2,4-trisubstitution pattern. The signal at δ 6.72 ppm is assigned to the proton at C5, which is adjacent to two methyl groups. The signal at δ 6.93 ppm, integrating to two protons, corresponds to the protons at C3 and C6. The reported multiplicities (singlet and doublet) are likely simplified; a higher resolution spectrum would resolve these signals more clearly, showing a doublet for C6-H (coupled to C5-H), a doublet of doublets for C5-H (coupled to C6-H and C3-H), and a singlet or narrow doublet for C3-H.

-

Labile Protons (-NHNH₃⁺): In D₂O, the acidic protons on the nitrogen atoms readily exchange with deuterium from the solvent. This exchange is rapid on the NMR timescale, leading to the absence of these signals in the spectrum. In a non-exchanging solvent like DMSO-d₆, these would be expected to appear as broad singlets at a much higher chemical shift (e.g., > 8 ppm).[4]

¹³C NMR Spectral Analysis

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,4-Dimethylphenylhydrazine Hydrochloride

| Carbon Atom | Predicted Shift (δ, ppm) | Rationale |

| C1 (C-NHNH₃⁺) | ~145 | Aromatic carbon attached to nitrogen, deshielded. |

| C2 (C-CH₃) | ~128 | Methyl-substituted carbon. |

| C3 (CH) | ~118 | Aromatic CH. |

| C4 (C-CH₃) | ~135 | Methyl-substituted carbon, deshielded by para-N. |

| C5 (CH) | ~129 | Aromatic CH. |

| C6 (CH) | ~114 | Aromatic CH, shielded by ortho-substituent. |

| ortho-CH₃ | ~17 | Typical aliphatic carbon. |

| para-CH₃ | ~20 | Typical aliphatic carbon, slightly deshielded. |

| Shifts are estimated and can vary with solvent and pH. |

Correlation Diagram

Caption: Structure of the 2,4-dimethylphenylhydrazinium cation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are diagnostic for the presence of different functional groups.

Experimental Protocol: Solid Sample Analysis

Methodology:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr). Alternatively, the solid is mulled with a drop of mineral oil (Nujol).

-

Analysis: The mixture is either pressed into a transparent pellet (for KBr) or placed between salt plates (for Nujol mull) and analyzed using an FTIR spectrometer.

-

Background Correction: A background spectrum of air (or the mull agent) is recorded and subtracted from the sample spectrum to ensure accuracy.

Trustworthiness: Using dry KBr is critical, as moisture will introduce a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H stretching region.

IR Spectral Analysis

The IR spectrum of 2,4-Dimethylphenylhydrazine hydrochloride will be dominated by features of the hydrazinium ion, the substituted aromatic ring, and the methyl groups.

Table 3: Characteristic IR Absorption Bands for 2,4-Dimethylphenylhydrazine Hydrochloride

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 2600 (broad) | N-H Stretch | Hydrazinium ion (-NHNH₃⁺) |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Methyl C-H (asymmetric & symmetric) |

| ~1610, ~1510 | C=C Stretch | Aromatic ring |

| ~1580 | N-H Bend | Ammonium/Amine salt |

| 880 - 800 | C-H Bend (out-of-plane) | 1,2,4-Trisubstituted benzene |

Interpretation:

-

Hydrazinium Region (3200-2600 cm⁻¹): The most prominent feature for the hydrochloride salt is a very broad and strong absorption in this region. This is characteristic of the N-H stretching vibrations within the protonated amine group (-NH₃⁺), which are broadened due to extensive hydrogen bonding in the solid state.

-

C-H Stretching Region (3100-2850 cm⁻¹): Sharp, weaker peaks just above 3000 cm⁻¹ are due to the aromatic C-H stretches. Stronger, sharp peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the two methyl groups.

-

Fingerprint Region (< 1650 cm⁻¹): Multiple sharp bands appear in this region. The absorptions around 1610 and 1510 cm⁻¹ are due to the stretching of the carbon-carbon bonds within the aromatic ring. The out-of-plane C-H bending vibration is particularly diagnostic for the substitution pattern of the ring.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)

Workflow for Mass Spectrometry Analysis

Caption: General workflow for Electron Ionization Mass Spectrometry.

Expertise in Interpretation: In EI-MS, the hydrochloride salt will dissociate, and the spectrum will correspond to the free base, 2,4-dimethylphenylhydrazine (C₈H₁₂N₂, MW = 136.19 g/mol ).[2] The energy of the electron beam (typically 70 eV) is high enough to not only ionize the molecule but also cause it to break apart into characteristic fragment ions.

MS Data Analysis

The mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

Table 4: Key Ions in the Mass Spectrum of 2,4-Dimethylphenylhydrazine

| m/z | Proposed Ion | Formula | Notes |

| 136 | [M]⁺ | [C₈H₁₂N₂]⁺ | Molecular Ion |

| 121 | [M - NH]⁺ | [C₈H₁₁N]⁺ | Loss of an NH radical |

| 106 | [M - N₂H₂]⁺ | [C₈H₁₀]⁺ | Loss of diazene |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, from rearrangement |

Fragmentation Pathway: The molecular ion (M⁺) at m/z 136 is energetically unstable and fragments in predictable ways.

-

Alpha-Cleavage: The most common fragmentation for amines and hydrazines is cleavage of a bond adjacent (alpha) to the nitrogen. Loss of an NH radical from the molecular ion is a plausible pathway, leading to the fragment at m/z 121, which corresponds to the stable 2,4-dimethylaniline radical cation.

-

Rearrangement and Loss: Phenylhydrazines can also undergo rearrangements. Loss of a methyl group (CH₃) would lead to a fragment at m/z 121. Further fragmentation of the aromatic ring structure can lead to the classic tropylium ion at m/z 91.

Proposed Fragmentation Pathway Diagram

Caption: A plausible EI fragmentation pathway for 2,4-dimethylphenylhydrazine.

Conclusion

The spectroscopic data of 2,4-Dimethylphenylhydrazine hydrochloride provides a unique and definitive molecular signature. ¹H NMR confirms the 1,2,4-substitution pattern and the presence of two distinct methyl groups. ¹³C NMR complements this by identifying all unique carbon environments. IR spectroscopy provides clear evidence of the hydrazinium salt functionality, the aromatic ring, and aliphatic C-H bonds. Finally, mass spectrometry confirms the molecular weight of the free base and reveals a fragmentation pattern consistent with its structure. Together, these techniques form a robust analytical toolkit for any scientist working with this important chemical, ensuring identity, purity, and the integrity of their research.

References

-

Salim, S., & Ali, Q. (2020). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. Scientific Inquiry and Review, 4(1). Available at: [Link]

-

PubChem. (n.d.). 2,5-Dimethylphenylhydrazine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). (2,4-Dimethylphenyl)hydrazine. National Center for Biotechnology Information. Available at: [Link]

-

Gao, F., et al. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PLoS ONE, 13(10), e0205637. Available at: [Link]

-

NIST. (n.d.). Phenylhydrazine hydrochloride. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

PubChemLite. (2026). 2,4-dimethylphenylhydrazine hydrochloride (C8H12N2). Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Adebayo, G. I., et al. (2016). Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 21(5), 639. Available at: [Link]

Sources

- 1. 2,4-Dimethylphenylhydrazine hydrochloride | 60480-83-3 [chemicalbook.com]

- 2. (2,4-Dimethylphenyl)hydrazine | C8H12N2 | CID 702862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Phenylhydrazine hydrochloride(59-88-1) 13C NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 2,4-Dimethylphenylhydrazine Hydrochloride in Organic Solvents

Executive Summary

2,4-Dimethylphenylhydrazine hydrochloride is a vital reagent in synthetic chemistry, notably in the formation of indoles and other heterocyclic compounds. The efficiency of its application in synthesis, purification, and formulation is fundamentally governed by its solubility in various organic media. This technical guide provides an in-depth analysis of the principles dictating the solubility of this salt, collates available solubility data, and presents a robust, validated experimental protocol for determining its solubility. This document is intended to serve as a foundational resource for researchers, chemists, and process development professionals, enabling them to make informed decisions on solvent selection and process optimization.

Introduction: The Critical Role of Solubility

2,4-Dimethylphenylhydrazine hydrochloride (C₈H₁₃ClN₂) is an aromatic hydrazine salt widely employed as a precursor in organic synthesis.[1] Its utility, particularly in reactions like the Fischer indole synthesis, is critically dependent on its dissolution in the reaction medium. A comprehensive understanding of its solubility profile is paramount for:

-

Reaction Kinetics: Ensuring the reagent is available in the solution phase to participate in the reaction.

-

Process Optimization: Selecting appropriate solvents for achieving desired concentrations and preventing reagent precipitation.

-

Purification Strategies: Identifying suitable solvent/anti-solvent systems for crystallization and removal of impurities.

-

Formulation Development: Creating stable stock solutions for various applications.

This guide moves beyond a simple data table to explain the underlying chemical principles that govern the solubility of this specific molecule, providing a predictive framework and a practical methodology for laboratory application.

Theoretical Framework: Principles of Solubility

The solubility of 2,4-dimethylphenylhydrazine hydrochloride is a interplay between the properties of the solute and the solvent. As a salt, its behavior is distinct from its freebase form, (2,4-dimethylphenyl)hydrazine.

Molecular Structure and Polarity

The molecule's structure contains both nonpolar and highly polar regions:

-

Nonpolar Moiety: The xylene (dimethylbenzene) ring is hydrophobic and contributes to solubility in less polar organic solvents.

-

Polar Moiety: The key feature is the hydrazinium hydrochloride group (-NH₂NH₃⁺Cl⁻). This ionic group makes the molecule significantly more polar than its freebase counterpart. It can engage in strong ion-dipole interactions and act as a hydrogen bond donor.

The general principle of "like dissolves like" dictates that polar solvents will be more effective at dissolving this polar salt.[2]

The Impact of the Hydrochloride Salt Form

Converting a basic compound like a hydrazine into its hydrochloride salt dramatically alters its physical properties. Solubility is governed by the balance between two key energies:

-

Lattice Energy: The energy required to break apart the ionic crystal lattice of the salt. This is a significant energy barrier.

-

Solvation Energy: The energy released when solvent molecules surround and stabilize the individual ions (the 2,4-dimethylphenylhydrazinium cation and the chloride anion).

A solvent will only be effective if the solvation energy it provides is sufficient to overcome the crystal lattice energy. Polar solvents are adept at this due to their ability to form strong ion-dipole interactions.[3]

Classification of Organic Solvents

Organic solvents can be categorized based on their polarity and their ability to donate hydrogen bonds:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain O-H or N-H bonds and are excellent at solvating both cations and anions. They are generally good solvents for salts.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They are particularly effective at solvating cations. Dimethyl sulfoxide (DMSO) is often a powerful solvent for a wide range of polar and nonpolar substances.[5]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant dipole moments and cannot effectively solvate ions. The solubility of salts in these solvents is typically very low to negligible.

The interplay of these factors is visualized in the diagram below.

Caption: Factors influencing the solubility of 2,4-Dimethylphenylhydrazine HCl.

Solubility Data

A thorough review of scientific literature and chemical supplier data reveals that specific quantitative solubility data for 2,4-dimethylphenylhydrazine hydrochloride is not widely published. However, based on the principles outlined above and information for analogous compounds, a qualitative and semi-quantitative profile can be constructed.

| Solvent | Solvent Class | Quantitative Solubility (at ~25°C) | Qualitative Assessment | Source / Justification |

| Water | Polar Protic | Data not available | Soluble | The ionic hydrochloride group confers water solubility.[6] Analogs like 3,4-dimethylphenylhydrazine HCl are also noted as soluble in water.[7] |

| Methanol | Polar Protic | Data not available | Likely Soluble | Short-chain alcohols are effective solvents for many organic salts.[2][4] |

| Ethanol | Polar Protic | Data not available | Likely Soluble to Moderately Soluble | Ethanol is slightly less polar than methanol, which may result in slightly lower solubility.[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | Likely Soluble | DMSO is a strong, versatile solvent capable of dissolving many polar and nonpolar compounds.[5] |

| Dichloromethane (DCM) | Polar Aprotic | Data not available | Sparingly Soluble to Insoluble | While possessing a dipole, DCM is a poor solvent for most salts. Used as a wash/suspension solvent during synthesis.[7] |

| Diethyl Ether | Nonpolar | Data not available | Insoluble | Used as a non-solvent to precipitate the compound during its synthesis.[8] |

| Hexane / Toluene | Nonpolar | Data not available | Insoluble | The high polarity mismatch prevents dissolution. |

Note: This table is a predictive guide. For precise process control, experimental determination is required.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, this section provides a detailed, self-validating protocol for determining the equilibrium solubility of 2,4-dimethylphenylhydrazine hydrochloride using the widely accepted shake-flask method.[9][10]

Objective

To accurately determine the thermodynamic equilibrium solubility of 2,4-dimethylphenylhydrazine hydrochloride in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials and Equipment

-

High-purity 2,4-dimethylphenylhydrazine hydrochloride (≥97%)[1]

-

High-purity, anhydrous organic solvent of choice

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (4 decimal places)

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology

Caption: Experimental workflow for the shake-flask solubility determination method.

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,4-dimethylphenylhydrazine hydrochloride to a glass vial. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the chosen organic solvent into the vial.

-

Securely seal the vial to prevent any solvent evaporation.

-

-

Equilibration (The Causality Behind the Wait):

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the mixture for a prolonged period, typically 24 to 72 hours.[9] This extended time is crucial to ensure the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A shorter time might only yield a kinetic solubility value, which can be misleading.[5]

-

-

Phase Separation (Ensuring Purity of the Sample):

-

Once equilibrium is reached, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.

-

Carefully draw the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean, dry vial. This step is critical to remove any microscopic undissolved particles that could falsely inflate the final concentration measurement.[9]

-

-

Quantification:

-

Accurately prepare a dilution of the filtered supernatant in a volumetric flask using the same solvent.

-

Determine the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) with a proper calibration curve generated from standards of known concentration.

-

-

Calculation and Reporting:

-

Calculate the concentration of the original, undiluted supernatant, factoring in the dilution factor.

-

Report the solubility in standard units, such as mg/mL or mol/L, ensuring the temperature is clearly stated (e.g., "Solubility in Methanol at 25°C is XX.X mg/mL").

-

Self-Validation and Trustworthiness

To ensure the reliability of the results, the protocol must be self-validating:

-

Time to Equilibrium Study: For a new solvent system, take samples at multiple time points (e.g., 24h, 48h, 72h). The concentration should plateau, indicating equilibrium has been reached. If the concentration is still increasing, the equilibration time must be extended.

-

Reproducibility: The experiment should be performed in triplicate to ensure the results are consistent and to calculate a standard deviation.

-

Visual Confirmation: After the equilibration period, a visible excess of the solid phase must remain, confirming the solution is indeed saturated.

Practical Implications and Troubleshooting

-

For Synthesis: If a reaction requires a high concentration of the reagent, a solvent from the "Soluble" category (e.g., water, methanol, DMSO) is necessary. For reactions where the product is expected to precipitate, a solvent of moderate solubility might be chosen.

-

For Purification: To recrystallize the compound, one would dissolve it in a minimal amount of a good hot solvent (where solubility is higher) and then either cool it or add a "non-solvent" or "anti-solvent" (like diethyl ether) to induce precipitation of the purified solid.[8]

-

Troubleshooting: If solubility appears lower than expected, consider the purity of the reagent and the water content of the solvent. Anhydrous solvents should be used, as water can significantly alter the polarity of the medium.

Conclusion

While published quantitative data for the solubility of 2,4-dimethylphenylhydrazine hydrochloride is sparse, a strong predictive understanding can be derived from fundamental chemical principles. Its nature as an organic salt makes it most soluble in polar protic solvents and least soluble in nonpolar solvents. For applications requiring precise concentration control, the robust shake-flask method detailed in this guide provides a reliable framework for experimental determination. This knowledge empowers researchers to optimize reaction conditions, streamline purification processes, and fully leverage the synthetic utility of this important chemical intermediate.

References

-

Vertex AI Search Result[11] (Generalized solubility testing procedures)

- BenchChem. (2025). General Experimental Protocol for Determining Solubility. [Online].

- ChemBK. (2024). 2,4-Dimethylphenylhydrazine hydrochloride. [Online].

- Wolthuis, E., et al. Determination of solubility: A laboratory experiment. Journal of Chemical Education. [Online].

- Jørgensen, C., et al. (2022). Determining the water solubility of difficult-to-test substances A tutorial review. [Online].

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery. [Online].

- ChemicalBook. (2023). 2,4-Dimethylphenylhydrazine hydrochloride Synthesis. [Online].

- LibreTexts. (2023). Solubility of Organic Compounds. [Online].

- Santa Cruz Biotechnology, Inc. 2,4-Dimethylphenylhydrazine hydrochloride. [Online].

- Quora. (2018). Does salt affect the solubility of organic solvents in water?. [Online].

- Cândido, G. M., et al. (2011). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data. [Online].

- Chemistry Steps. Solubility of Organic Compounds. [Online].

- ChemicalBook. (2023). 3,4-Dimethylphenylhydrazine hydrochloride Properties. [Online].

Sources

- 1. scbt.com [scbt.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. quora.com [quora.com]

- 4. seniorchem.com [seniorchem.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. chembk.com [chembk.com]

- 7. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]

- 8. 2,4-Dimethylphenylhydrazine hydrochloride | 60480-83-3 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Potential biological activities of 2,4-Dimethylphenylhydrazine hydrochloride derivatives

An In-Depth Technical Guide to the Potential Biological Activities of 2,4-Dimethylphenylhydrazine Hydrochloride Derivatives

Executive Summary

The relentless emergence of drug-resistant pathogens, the complexity of neoplastic diseases, and the prevalence of chronic inflammatory conditions necessitate a continuous search for novel therapeutic scaffolds. Hydrazone derivatives, a versatile class of compounds characterized by the azometine group (-NHN=CH-), have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[1][2] This technical guide focuses on derivatives synthesized from 2,4-dimethylphenylhydrazine hydrochloride, a readily accessible starting material. By condensing this core with various aromatic and heterocyclic carbonyl compounds, a diverse library of hydrazone derivatives can be generated. This document provides a comprehensive overview of the synthesis, potential biological activities—specifically antimicrobial, anticancer, and anti-inflammatory properties—and the underlying structure-activity relationships of these derivatives, grounded in established scientific literature. Detailed experimental protocols for evaluating these activities are provided to support researchers and drug development professionals in this promising field.

The 2,4-Dimethylphenylhydrazine Scaffold: Rationale and Synthesis

Rationale for Derivatization

2,4-Dimethylphenylhydrazine hydrochloride serves as an excellent foundational molecule for derivative synthesis.[3] The hydrazine moiety (-NHNH2) is highly reactive and provides a key pharmacophoric feature. The derivatization into hydrazones is a strategic approach in medicinal chemistry for several reasons:

-

Structural Diversity: The reaction with a wide array of aldehydes and ketones allows for the creation of a large library of compounds with varied steric and electronic properties.

-

Modulation of Lipophilicity: The addition of different substituents can fine-tune the molecule's lipophilicity, which is crucial for membrane permeability and reaching biological targets.

-

Bioisosteric Replacement: The hydrazone linker can act as a bioisostere for other functional groups, potentially improving metabolic stability and target binding.

-

Enhanced Biological Activity: The formation of the azometine group often leads to the emergence or enhancement of biological activities not present in the parent hydrazine or carbonyl compound.[1]

General Synthesis of Hydrazone Derivatives

The primary synthetic route to this class of derivatives is the acid-catalyzed condensation of 2,4-dimethylphenylhydrazine hydrochloride with a selected aldehyde or ketone. This reaction is a straightforward and efficient method for forming the characteristic C=N bond of the hydrazone.[4][5]

Caption: General workflow for synthesizing hydrazone derivatives.

Detailed Experimental Protocol: Synthesis

-

Solubilization: Dissolve 2,4-dimethylphenylhydrazine hydrochloride (1.0 eq.) and the chosen aromatic/heterocyclic aldehyde or ketone (1.0 eq.) in a suitable solvent, such as absolute ethanol, in a round-bottom flask.[4]

-

Catalysis: Add a few drops of a weak acid catalyst, like glacial acetic acid, to the mixture to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[4]

-

Reaction: Equip the flask with a condenser and reflux the reaction mixture for a duration ranging from 1 to 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove unreacted starting materials, and dry it. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or DMF-ethanol mixture).[6]

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7][8]

Potential Biological Activity: Antimicrobial

The rise of multidrug-resistant bacteria and fungi presents a global health crisis, making the discovery of new antimicrobial agents a critical priority.[9] Hydrazone derivatives have consistently shown promise in this area, exhibiting activity against a wide range of pathogens.[10][11]

Mechanism and Structure-Activity Relationship

While the exact mechanism can vary, it is proposed that hydrazones may exert their antimicrobial effects by interfering with cellular processes such as protein synthesis, DNA replication, or cell wall formation. The lipophilic nature of the aromatic rings combined with the hydrogen bonding capacity of the hydrazone linker allows these molecules to penetrate microbial cell membranes.

Structure-activity relationship (SAR) studies on various hydrazone series have revealed that the presence of specific substituents significantly influences antimicrobial potency. Electron-withdrawing groups like nitro (-NO2) or halogens (-Cl, -F) on the aromatic ring often enhance activity.[10] For instance, some studies have shown that compounds with 2,4-dichloro or 4-nitro phenyl groups exhibit lower Minimum Inhibitory Concentrations (MICs).[10]

Data on Antimicrobial Activity of Hydrazone Derivatives

The following table summarizes representative MIC values for various hydrazone derivatives against common pathogens, demonstrating their potential.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Benzothiazole Hydrazones | S. aureus | 12.5 - 50 | [10] |

| Benzothiazole Hydrazones | E. coli | 25 - 100 | [10] |

| Benzothiazole Hydrazones | C. albicans | 12.5 - 50 | [10] |

| Pyrazoline Derivatives | E. faecalis | 32 - 64 | [9] |

| 2,4-dinitrophenyl hydrazones | S. aureus | ~250 | [12][13] |

| 2,4-dinitrophenyl hydrazones | E. coli | ~250 | [12][13] |

Protocol: Microbroth Dilution Assay for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a synthesized compound.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

-

Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate growth media (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[10]

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard). Add the microbial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (wells with media and inoculum, no compound) and a negative control (wells with media only).

-

Incubation: Seal the plate and incubate at 37°C for 24 hours for bacteria or 48 hours for fungi.[14]

-

Analysis: Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Potential Biological Activity: Anticancer

The search for novel chemotherapeutic agents with improved efficacy and lower toxicity is a cornerstone of cancer research. Hydrazine derivatives have emerged as a valuable scaffold, with numerous studies reporting significant cytotoxic and antiproliferative activities against various cancer cell lines.[8][15]

Mechanism and Structure-Activity Relationship

The anticancer mechanisms of hydrazones can be multifaceted. Some derivatives function as inhibitors of key enzymes involved in cancer progression, such as receptor tyrosine kinases (e.g., c-MET).[16] Others may induce apoptosis (programmed cell death) by disrupting the mitochondrial membrane potential or activating caspase cascades.[17] The formation of metal complexes with hydrazine derivatives has also been shown to enhance anticancer activity, potentially through improved stability and targeted delivery.[15]

SAR studies indicate that the anticancer profile is highly dependent on the nature of the substituents. For example, a quinazolinone hydrazide derivative bearing a p-bromo benzyl group showed potent inhibition of MET kinase activity.[16] Similarly, pyrrolidinone-hydrazone derivatives with 5-chloro or 3,4-dichlorobenzylidene moieties were effective in reducing cancer cell viability.[18]

Data on Anticancer Activity of Hydrazone Derivatives

The following table presents IC₅₀ values for various hydrazone derivatives, illustrating their cytotoxic potential against different human cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinazolinone Hydrazides | EBC-1 (Lung) | 8.6 - 22.9 | [16] |

| Pyrrolidinone-Hydrazones | IGR39 (Melanoma) | 2.5 - 20.2 | [5][18] |

| Pyrrolidinone-Hydrazones | PPC-1 (Prostate) | 2.5 - 20.2 | [5][18] |

| Quinoline-Hydrazides | Kelly (Neuroblastoma) | 1.3 - 2.4 | [8] |

| Quinoline-Hydrazides | SH-SY5Y (Neuroblastoma) | 2.9 - 5.7 | [8] |

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[16]

Caption: Workflow for the MTT cell viability assay.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[8]

-

Treatment: Remove the medium and add fresh medium containing various concentrations of the synthesized hydrazone derivatives. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial reductase enzymes in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[16]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The cell viability is proportional to the absorbance, from which the IC₅₀ value (the concentration required to inhibit 50% of cell growth) can be calculated.

Potential Biological Activity: Anti-inflammatory

Chronic inflammation is a key factor in many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for treatment. However, their use is often limited by gastrointestinal side effects.[19] This has driven research into new anti-inflammatory agents, with hydrazide and hydrazone derivatives showing significant potential.[20][21]

Mechanism and Structure-Activity Relationship

Hydrazones may exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin synthesis.[22] Some derivatives also show activity by preventing the denaturation of proteins, a process implicated in inflammation.[7][23]

The anti-inflammatory potency of these derivatives is strongly influenced by their chemical structure. Studies have shown that the presence of nitro (-NO2) and halo (-Br, -Cl) groups on the phenyl rings can significantly improve anti-inflammatory activity.[19][20] For example, nicotinic acid hydrazides with ortho or meta nitro substituents were found to be among the most active compounds in some series.[19]

Data on Anti-inflammatory Activity of Hydrazone Derivatives

The following table summarizes results from in vitro and in vivo anti-inflammatory assays of hydrazone derivatives.

| Compound Class | Assay Method | Activity | Reference |

| Nicotinic Acid Hydrazides | Carrageenan-induced paw edema | 37.29% inhibition (20 mg/kg) | [19] |

| Pyrazole-linked Hydrazones | BSA Denaturation Inhibition | Significant IC₅₀ values | [7] |

| Phthalic Anhydride Hydrazides | Carrageenan-induced paw edema | Up to 64.0% inhibition | [21] |

| Triazole-linked Hydrazides | Carrageenan-induced paw edema | Up to 66.7% inhibition | [21] |

Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation)

The inhibition of protein (albumin) denaturation is a well-established method for screening potential anti-inflammatory drugs.[7]

Sources

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS#:60480-83-3 | (2,4-Dimethylphenyl)hydrazine hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 17. [PDF] ANTICANCER PROPERTIES OF FLUORINATED HYDRAZINE DERIVATIVES ON FOUR TYPES OF PANCREATIC CANCER | Semantic Scholar [semanticscholar.org]

- 18. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hygeiajournal.com [hygeiajournal.com]

- 20. mdpi.com [mdpi.com]

- 21. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

An In-Depth Technical Guide to 2,4-Dimethylphenylhydrazine Hydrochloride: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Legacy of Discovery and a Future of Innovation

The history of 2,4-Dimethylphenylhydrazine hydrochloride is intrinsically linked to the pioneering work of Hermann Emil Fischer, a luminary in the field of organic chemistry. His discovery of phenylhydrazine in 1875 was a watershed moment, providing chemists with a powerful new reagent for the characterization and synthesis of carbonyl compounds.[1][2] This discovery laid the groundwork for the development of a vast family of arylhydrazines, each with unique properties and applications. Among these, 2,4-Dimethylphenylhydrazine hydrochloride has emerged as a valuable building block in organic synthesis, particularly in the construction of indole scaffolds, which are central to many biologically active molecules. This guide provides a comprehensive technical overview of 2,4-Dimethylphenylhydrazine hydrochloride, from its historical context and synthesis to its modern applications in drug discovery and beyond.

Physicochemical Properties and Characterization

2,4-Dimethylphenylhydrazine hydrochloride is typically a colorless to light beige crystalline powder.[3] It is soluble in water and various organic solvents.[3] The hydrochloride salt form enhances its stability and ease of handling compared to the free base.

Table 1: Physicochemical Properties of 2,4-Dimethylphenylhydrazine Hydrochloride

| Property | Value | Reference |

| CAS Number | 60480-83-3 | [4] |

| Molecular Formula | C₈H₁₃ClN₂ | [5] |

| Molecular Weight | 172.66 g/mol | [5] |

| Melting Point | 180 °C | [4] |

| Appearance | Light beige/brown solid | [4] |

| Solubility | Soluble in water | [3] |

Spectroscopic Characterization

Accurate characterization of 2,4-Dimethylphenylhydrazine hydrochloride is crucial for its effective use in synthesis. The following data provides key spectroscopic signatures for this compound.

¹H NMR (D₂O):

-

δ 2.03 (s, 3H, para-CH₃)

-

δ 2.08 (s, 3H, ortho-CH₃)

-

δ 6.72 (s, 1H, aryl ring H)

-

δ 6.93 (d, 2H, aryl ring H)[6]

Mass Spectrometry (MALDI):

Synthesis of 2,4-Dimethylphenylhydrazine Hydrochloride: A Validated Protocol

The most common and industrially viable method for the synthesis of 2,4-Dimethylphenylhydrazine hydrochloride involves a two-step process starting from 2,4-dimethylaniline. This process includes diazotization followed by reduction.